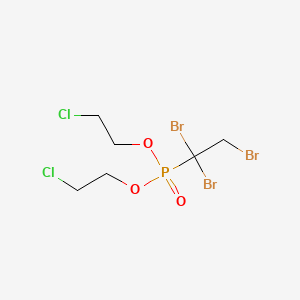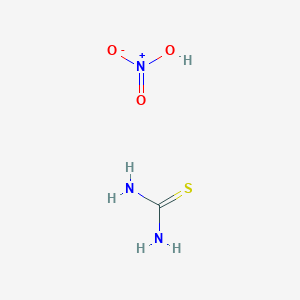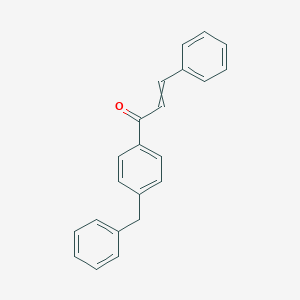
2,6-DI-Tert-butyl-4-hexylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-DI-Tert-butyl-4-hexylphenol is an organic compound belonging to the class of alkylated phenols. This compound is characterized by the presence of two tert-butyl groups and a hexyl group attached to a phenolic ring. It is known for its antioxidant properties and is widely used in various industrial applications to prevent oxidation and degradation of materials.
準備方法
Synthetic Routes and Reaction Conditions
2,6-DI-Tert-butyl-4-hexylphenol can be synthesized through the Friedel-Crafts alkylation of phenol with tert-butyl chloride and hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H5OH+2(CH3)3CCl+C6H13Cl→(CH3)3C6H2(C6H13)OH+2HCl
Industrial Production Methods
Industrial production of this compound involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation and recrystallization to obtain a high-purity compound suitable for industrial applications.
化学反応の分析
Types of Reactions
2,6-DI-Tert-butyl-4-hexylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and hydroxyquinones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenols.
科学的研究の応用
2,6-DI-Tert-butyl-4-hexylphenol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing lipid peroxidation in biological membranes.
Industry: Utilized as a stabilizer in fuels, lubricants, and other hydrocarbon-based products to prevent oxidation and gumming.
作用機序
The antioxidant properties of 2,6-DI-Tert-butyl-4-hexylphenol are attributed to its ability to donate hydrogen atoms from the phenolic hydroxyl group to free radicals, thereby terminating the radical chain reaction. The molecular targets include reactive oxygen species (ROS) and free radicals, which are neutralized by the compound, preventing oxidative damage to materials and biological systems.
類似化合物との比較
Similar Compounds
Butylated hydroxytoluene (BHT): Another alkylated phenol with antioxidant properties, commonly used in food and cosmetics.
2,6-Di-tert-butylphenol: Similar structure but lacks the hexyl group, used as an antioxidant in polymers and fuels.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant and ultraviolet stabilizer in fuels and polymers.
Uniqueness
2,6-DI-Tert-butyl-4-hexylphenol is unique due to the presence of the hexyl group, which enhances its lipophilicity and makes it more effective in non-polar environments compared to other similar compounds. This property makes it particularly useful in applications involving hydrocarbon-based products.
特性
CAS番号 |
56280-62-7 |
|---|---|
分子式 |
C20H34O |
分子量 |
290.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-hexylphenol |
InChI |
InChI=1S/C20H34O/c1-8-9-10-11-12-15-13-16(19(2,3)4)18(21)17(14-15)20(5,6)7/h13-14,21H,8-12H2,1-7H3 |
InChIキー |
YZUYDHQEUJQTOI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)

![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)
![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)
![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)

![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)


![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)




